molecular formula C16H12O3 B14102015 3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid CAS No. 893737-37-6

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid

Katalognummer: B14102015
CAS-Nummer: 893737-37-6
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: GAUHMWDFTBRSQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is an organic compound characterized by the presence of an indene moiety fused to a benzoic acid structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzoic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as 1-propanol. The reaction conditions are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indene moiety provides a rigid framework that can enhance binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and material science .

Eigenschaften

CAS-Nummer

893737-37-6

Molekularformel

C16H12O3

Molekulargewicht

252.26 g/mol

IUPAC-Name

3-(1-oxo-2,3-dihydroinden-5-yl)benzoic acid

InChI

InChI=1S/C16H12O3/c17-15-7-5-12-8-11(4-6-14(12)15)10-2-1-3-13(9-10)16(18)19/h1-4,6,8-9H,5,7H2,(H,18,19)

InChI-Schlüssel

GAUHMWDFTBRSQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.